2-[(2,6-Dimethylphenoxy)methyl]oxirane
Overview
Description
2-[(2,6-Dimethylphenoxy)methyl]oxirane is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is also known by other names such as 2-(2,3-epoxy-propoxy)-m-xylene and 2,6-dimethylphenyl glycidyl ether . This compound is characterized by the presence of an oxirane ring (epoxide) attached to a 2,6-dimethylphenoxy group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-[(2,6-Dimethylphenoxy)methyl]oxirane typically involves the reaction of 2,6-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring. The reaction conditions generally include:
Temperature: 50-70°C
Solvent: A polar aprotic solvent like dimethylformamide (DMF)
Reaction Time: 4-6 hours
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-[(2,6-Dimethylphenoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the oxirane ring can yield alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products. Common reagents include amines, thiols, and alcohols.
Polymerization: The compound can undergo polymerization reactions to form epoxy resins, which are valuable in coatings and adhesives.
Scientific Research Applications
2-[(2,6-Dimethylphenoxy)methyl]oxirane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through epoxide ring-opening reactions.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dimethylphenoxy)methyl]oxirane primarily involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can modify various molecular targets, including proteins and nucleic acids, by forming covalent bonds with nucleophilic sites on these molecules .
Comparison with Similar Compounds
2-[(2,6-Dimethylphenoxy)methyl]oxirane can be compared with similar compounds such as:
2-[(2,6-Dimethoxyphenoxy)methyl]oxirane: This compound has methoxy groups instead of methyl groups, which can influence its reactivity and solubility.
2-[(3,5-Dimethylphenoxy)methyl]oxirane: The position of the methyl groups on the phenoxy ring differs, which can affect the compound’s steric properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications in various fields.
Properties
IUPAC Name |
2-[(2,6-dimethylphenoxy)methyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-4-3-5-9(2)11(8)13-7-10-6-12-10/h3-5,10H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWHISLSSKROOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395904 | |
Record name | 2-[(2,6-dimethylphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5296-34-4 | |
Record name | 2-[(2,6-dimethylphenoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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